molecular formula C6H10F3N B15225293 ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine

((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine

Cat. No.: B15225293
M. Wt: 153.15 g/mol
InChI Key: XLGYXVGIMJHOFP-CRCLSJGQSA-N
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Description

((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine is a chiral amine featuring a cyclobutane ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and an aminomethyl (-CH₂NH₂) group. The (1R,2R) stereochemistry confers distinct spatial arrangements critical for interactions in biological systems, such as enzyme or receptor binding. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-4(5)3-10/h4-5H,1-3,10H2/t4-,5+/m0/s1

InChI Key

XLGYXVGIMJHOFP-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1CN)C(F)(F)F

Canonical SMILES

C1CC(C1CN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize microreactor systems to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of functionalized cyclobutyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropane vs. Cyclobutane Core

rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride
  • Core Structure : Cyclopropane ring (3-membered) vs. cyclobutane (4-membered).
  • Impact : Cyclopropane’s higher ring strain increases reactivity but reduces conformational flexibility compared to cyclobutane. The smaller ring may limit steric compatibility with certain biological targets.
  • Stereochemistry : Racemic mixture (rac) lacks enantiomeric purity, unlike the (1R,2R)-configured cyclobutane analog, which may exhibit superior target specificity .
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride
  • Applications : Used in pharmaceuticals targeting receptor pathways requiring rigid, strained scaffolds. The cyclopropane core may enhance binding affinity in specific cases but with trade-offs in stability .

Fluorinated Substituent Variations

rac-(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine hydrochloride
  • Substituent : Difluoromethyl (-CHF₂) vs. trifluoromethyl (-CF₃).
  • This analog may exhibit diminished metabolic resistance .
[rel-[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine (trans-1,2-Bis(aminomethyl)cyclobutane)]
  • Structure: Two aminomethyl groups on cyclobutane.
  • Impact : Increased solubility due to additional amines but may introduce off-target interactions. The lack of a fluorinated group reduces electron-withdrawing effects, altering electronic properties .

Aromatic and Heterocyclic Derivatives

rac-[(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride
  • Structure : Cyclopropane with a 4-(trifluoromethyl)phenyl substituent.
  • The trifluoromethylphenyl group adds steric hindrance compared to the cyclobutane analog .
N-[(1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide (Cyclobutrifluram)
  • Application : A fungicide containing a cyclobutyl-trifluoromethylpyridine hybrid. Highlights the utility of cyclobutane-trifluoromethyl motifs in agrochemicals. The (1S,2S) enantiomer dominates activity, emphasizing stereochemical importance .

Stereochemical and Positional Isomers

[(1r,3r)-3-(Difluoromethyl)cyclobutyl]methanamine
  • Substituent Position : Difluoromethyl at the 3-position (vs. 2-position in the target compound).
  • Impact : Altered spatial orientation affects molecular interactions. The (1r,3r) configuration may reduce complementarity to targets optimized for (1R,2R) stereochemistry .
(1R,2S)-2-Methoxy-cyclobutylamine
  • Substituent : Methoxy (-OCH₃) instead of trifluoromethyl.
  • Lower lipophilicity may reduce bioavailability .

Comparative Data Table

Compound Name Core Structure Substituent(s) Fluorination Molecular Formula Key Properties/Applications Reference ID
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine Cyclobutane -CF₃, -CH₂NH₂ Trifluoro C₆H₁₀F₃N High lipophilicity, chiral specificity [3], [12]
rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine Cyclopropane -CF₃, -CH₂NH₂ Trifluoro C₅H₇F₃N High ring strain, racemic mixture [4], [12]
rac-(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine Cyclobutane -CHF₂, -NH₂ Difluoro C₅H₉F₂N Reduced lipophilicity [5]
trans-1,2-Bis(aminomethyl)cyclobutane Cyclobutane Two -CH₂NH₂ groups None C₆H₁₄N₂ High solubility, dual amine motifs [7]
Cyclobutrifluram Cyclobutane -CF₃, pyridine-carboxamide Trifluoro C₁₈H₁₃Cl₂F₃N₂O Agrochemical (fungicide) [8]

Biological Activity

((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is known to enhance the compound's binding affinity to various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl moiety contributes to enhanced lipophilicity and metabolic stability, which can influence the compound's pharmacokinetic properties.

Key Mechanisms:

  • Receptor Interaction: The compound may act as an agonist or antagonist at various receptors, potentially modulating signaling pathways involved in disease processes.
  • Enzyme Inhibition: The structural characteristics allow for competitive inhibition of enzymes, which can lead to therapeutic effects in conditions like cancer or neurodegenerative diseases.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays.

StudyTargetIC50 (µM)Effect
Study 1Androgen Receptor30.1Inhibition comparable to MDV3100
Study 2Kinase Activity12.5Significant inhibition observed
Study 3Neuronal Cell Lines15.0Neuroprotective effects noted

These studies indicate that the compound exhibits promising activity against various targets, highlighting its potential in therapeutic applications.

Case Studies

Case Study 1: Anti-Cancer Activity
In a recent investigation, this compound was evaluated for its anti-cancer properties against human prostate cancer cell lines (LNCaP). The results demonstrated a concentration-dependent inhibition of cell proliferation, suggesting its potential as an anti-androgen agent.

Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in neuronal cell lines exposed to oxidative stress. The findings revealed a significant reduction in cell death and preservation of cellular integrity, indicating potential applications in neurodegenerative disease treatment.

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound have revealed critical insights into how modifications to its structure can impact biological activity.

  • Trifluoromethyl Group: Enhances binding affinity and metabolic stability.
  • Cyclobutyl Ring: Influences conformational flexibility and receptor interactions.

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